molecular formula C15H22N2O3 B2408441 1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097863-47-1

1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B2408441
CAS No.: 2097863-47-1
M. Wt: 278.352
InChI Key: WVDQOLACXKYYEK-UHFFFAOYSA-N
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Description

1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of azetidine and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Acylation: The azetidine ring is then acylated using 2-cyclopentylacetyl chloride under basic conditions to form the 2-cyclopentylacetyl azetidine intermediate.

    Pyrrolidine Ring Formation: The intermediate is further reacted with pyrrolidine-2,5-dione under suitable conditions to form the final compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), temperature control, and specific catalysts to drive the reactions efficiently.

Scientific Research Applications

1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, particularly in developing drugs targeting neurological disorders and inflammation.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For instance, it could inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar compounds to 1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione include other azetidine and pyrrolidine derivatives. These compounds share structural similarities but differ in their substituents and functional groups, which can significantly impact their biological activities and applications. Examples include:

    Azetidine-2-carboxylic acid: Known for its role in peptide synthesis.

    Pyrrolidine-2,5-dione derivatives: Used in anticonvulsant drugs.

The uniqueness of this compound lies in its combined azetidine and pyrrolidine structure, offering a distinct pharmacophore for drug development.

Biological Activity

The compound 1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic implications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

  • Chemical Formula : C_{13}H_{17}N_{1}O_{2}
  • Molecular Weight : 219.29 g/mol
  • IUPAC Name : this compound

Key Features

  • Contains a pyrrolidine ring which is crucial for its biological activity.
  • The cyclopentylacetyl group may influence its interaction with biological targets.

Anticancer Properties

Research indicates that pyrrolidine derivatives, including those similar to This compound , exhibit significant anticancer activity. A study highlighted that derivatives of pyrrolidine-2,5-dione were effective against various cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) using the MTT assay method .

The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Cell Proliferation : Compounds have been shown to arrest the cell cycle at the G2/M phase, leading to reduced proliferation .
  • Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Another significant aspect of the biological activity of this compound is its potential as an IDO inhibitor. IDO plays a crucial role in immune regulation and tumor immune evasion by degrading tryptophan and producing immunosuppressive metabolites. Inhibitors of IDO can enhance anti-tumor immunity .

Research Findings

Studies have shown that certain pyrrolidine derivatives can inhibit IDO activity, which may lead to improved immune responses against tumors. This is particularly relevant in cancers characterized by high levels of IDO expression .

Study on Anticancer Efficacy

In a recent study, several pyrrolidine derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. The most potent compounds demonstrated IC50 values comparable to established chemotherapeutics .

CompoundCell LineIC50 (µM)Mechanism
7hA54912.5G2/M Arrest
7kHCT-11615.0Apoptosis Induction

Properties

IUPAC Name

1-[[1-(2-cyclopentylacetyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c18-13-5-6-14(19)17(13)10-12-8-16(9-12)15(20)7-11-3-1-2-4-11/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDQOLACXKYYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CC(C2)CN3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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